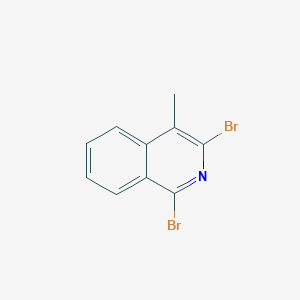

1,3-Dibromo-4-methylisoquinoline

Description

Foundational Significance of the Isoquinoline (B145761) Heterocycle in Organic Synthesis and Heterocyclic Chemistry

The isoquinoline framework, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic and medicinal chemistry. aablocks.comlabsolu.ca Its rigid structure and the presence of a nitrogen atom confer unique chemical and physical properties, making it a privileged scaffold in the design of biologically active molecules and functional materials. labsolu.casynchem.de

Numerous natural products, particularly alkaloids like papaverine (B1678415) and morphine, feature the isoquinoline core, demonstrating its profound biological relevance. nih.gov In synthetic chemistry, the isoquinoline ring system serves as a versatile building block for the construction of more complex molecular architectures. Its derivatives have found applications across a wide spectrum of fields, including pharmaceuticals, agrochemicals, and material science. synchem.de

Strategic Importance of Halogenated and Alkylated Isoquinoline Derivatives as Synthetic Intermediates

The introduction of halogen atoms and alkyl groups onto the isoquinoline scaffold significantly enhances its utility as a synthetic intermediate. Halogenated isoquinolines, particularly bromo-substituted derivatives, are key precursors for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at the halogenated positions, enabling the synthesis of a diverse array of functionalized isoquinolines.

Alkylated isoquinolines also play a crucial role in synthetic strategies. The methyl group, as in the case of 4-methylisoquinoline (B18517) derivatives, can influence the electronic properties and steric environment of the molecule, and can itself be a site for further functionalization. The combination of both halogen and alkyl substituents on the isoquinoline ring, as in 1,3-Dibromo-4-methylisoquinoline, would theoretically offer multiple reactive sites for sequential and regioselective chemical modifications.

Rationale for Dedicated Academic Research on this compound

While direct research on this compound is not prominent in the available literature, the rationale for its study can be inferred from the established principles of heterocyclic chemistry. The presence of two bromine atoms at positions 1 and 3, which are known to be reactive sites in the isoquinoline ring, coupled with a methyl group at the 4-position, would make this compound a highly versatile synthetic intermediate.

Dedicated research on this compound would likely focus on:

Exploring its reactivity in various cross-coupling reactions to synthesize novel polysubstituted isoquinolines. The differential reactivity of the bromine atoms at C-1 and C-3 could allow for selective functionalization.

Investigating its potential as a scaffold for the development of new pharmaceutical agents. The specific substitution pattern could lead to unique biological activities.

Serving as a model compound for studying the influence of multiple substituents on the chemical and physical properties of the isoquinoline ring system.

The lack of extensive research on this compound may suggest challenges in its synthesis or a current lack of specific applications that necessitate its preparation. However, its potential as a valuable tool for synthetic chemists remains high.

Data Tables

Due to the limited specific research on this compound, detailed experimental data tables for this specific compound are not available in the public domain. The following tables provide information on related, more studied bromo-methyl-isoquinoline isomers to offer a comparative context.

Table 1: Properties of Related Bromo-Methyl-Isoquinoline Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 1-Bromo-4-methylisoquinoline | 1542564-70-4 | C₁₀H₈BrN | 222.08 | labsolu.ca |

| 4-Bromo-3-methylisoquinoline | 133100-87-5 | C₁₀H₈BrN | 222.08 | |

| 4-Bromo-7-methylisoquinoline | 877263-71-3 | C₁₀H₈BrN | 222.08 | aablocks.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPMEVDSZMYIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C2=CC=CC=C12)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295199 | |

| Record name | Isoquinoline, 1,3-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396762-36-9 | |

| Record name | Isoquinoline, 1,3-dibromo-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 1,3-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dibromo 4 Methylisoquinoline

Retrosynthetic Analysis and Precursor Identification for Substituted Isoquinolines

Retrosynthetic analysis provides a logical framework for dismantling a complex target molecule into simpler, readily available starting materials. For 1,3-Dibromo-4-methylisoquinoline (I), the analysis commences by identifying the most feasible bond disconnections.

The initial and most logical disconnection involves the carbon-bromine bonds. This functional group interconversion (FGI) step simplifies the target to the core heterocyclic structure, 4-methylisoquinoline (B18517) (II). This intermediate is a critical milestone in the synthetic pathway.

The subsequent challenge is the disconnection of the 4-methylisoquinoline ring itself. Several established strategies for isoquinoline (B145761) synthesis can be considered, each suggesting different precursors:

Bischler-Napieralski/Pictet-Spengler Approach: This pathway involves disconnecting the N1-C8a and C4-C4a bonds, tracing the molecule back to a β-phenethylamine derivative. The specific substitution pattern would require a precursor like 2-(1-methylethyl)phenethylamine, which would cyclize with a one-carbon unit.

Pomeranz-Fritsch Approach: This strategy disconnects the C4-C4a and N2-C3 bonds. This suggests precursors such as a substituted benzaldehyde and an aminoacetaldehyde acetal. wikipedia.orgorganicreactions.org However, standard Pomeranz-Fritsch conditions are generally not conducive to preparing isoquinolines with C3 or C4 substituents. quimicaorganica.org

Convergent Synthesis Approach: A more modern and flexible approach involves disconnecting the ring in a manner that allows for the convergent assembly of multiple components. For instance, a disconnection of the C1-N2 and C3-C4 bonds points towards a reaction between a lithiated o-tolualdehyde derivative and a nitrile, which directly constructs the substituted pyridine (B92270) ring portion of the isoquinoline. nih.gov

This analysis reveals that while the synthesis of the isoquinoline core is achievable through several routes, the introduction of the C4-methyl group is a key strategic consideration that influences the choice of the primary synthetic pathway.

De Novo Synthesis of the Isoquinoline Core with Specific Substitution Patterns

The de novo synthesis of the 4-methylisoquinoline core is paramount. The selection of the synthetic route depends on factors such as precursor availability, reaction efficiency, and control over the substitution pattern.

Several classical named reactions are foundational to isoquinoline synthesis, though they may require modification or lead to intermediates that need further processing to yield the desired aromatic product.

Pomeranz-Fritsch Reaction: This acid-catalyzed cyclization of a benzalaminoacetal is a direct method to form the isoquinoline ring system. wikipedia.orgchemistry-reaction.comthermofisher.com The process begins with the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, which then cyclizes in strong acid. wikipedia.org While powerful for many substitution patterns, this method is less effective for introducing substituents at the C4 position. quimicaorganica.org

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.org A key feature of this synthesis is that it produces a tetrahydroisoquinoline. name-reaction.comjk-sci.com To obtain the target 4-methylisoquinoline, a subsequent dehydrogenation (aromatization) step is required, which can be accomplished using reagents like palladium on carbon (Pd/C) or manganese dioxide (MnO₂).

Bischler-Napieralski Reaction: This widely used method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The initial product is a 3,4-dihydroisoquinoline, which, similar to the Pictet-Spengler product, must be oxidized to the corresponding aromatic isoquinoline. nrochemistry.com This method is particularly effective for synthesizing isoquinolines with a substituent at the C1 position.

| Reaction | Precursors | Key Intermediate | Aromatization Required? |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Benzalaminoacetal | No |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Yes |

| Bischler-Napieralski | β-Arylethylamide | 3,4-Dihydroisoquinoline | Yes |

Achieving specific methylation at the C4 position of the isoquinoline ring is a non-trivial challenge that can be addressed either by building the ring with the methyl group already incorporated or by functionalizing a pre-formed isoquinoline.

Convergent Synthesis with Electrophilic Trapping: A highly efficient and versatile method involves the condensation of a lithiated o-tolualdehyde tert-butylimine with a nitrile. nih.gov The resulting eneamido anion intermediate can be trapped in situ with an electrophile, such as methyl iodide, to install the methyl group directly at the C4 position before aromatization. This approach allows for the assembly of polysubstituted isoquinolines from multiple components in a single operation. nih.gov

C-Alkylation via Dearomatization: A metal-free approach for the C4-alkylation of an existing isoquinoline ring has been developed. acs.orgresearchgate.net This method uses benzoic acid as a nucleophilic reagent to temporarily dearomatize the isoquinoline, enabling a subsequent nucleophilic attack at the C4 position by an enolate generated from a vinyl ketone. The final product retains the aromaticity of the isoquinoline ring. acs.org While this method introduces a larger alkyl chain, it demonstrates the principle of C4-functionalization via temporary dearomatization.

Functional Group Interconversion: An alternative strategy involves synthesizing a 4-substituted isoquinoline where the substituent can be chemically converted into a methyl group. For example, 4-bromoisoquinoline can undergo a Heck reaction with an acrylate ester. nih.gov The resulting C4-substituent could then, through a series of reduction and transformation steps, be converted to the target methyl group.

Regioselective Halogenation Approaches for Dibromoisoquinolines

The final stage in the synthesis of this compound is the introduction of two bromine atoms. This step is particularly challenging due to the inherent reactivity of the isoquinoline nucleus. Electrophilic aromatic substitution on isoquinoline typically occurs on the benzene (B151609) ring, primarily at the C5 and C8 positions, especially under acidic conditions where the nitrogen atom is protonated and deactivates the heterocyclic ring. thieme-connect.com Therefore, directing bromination to the C1 and C3 positions requires specialized methods.

Direct bromination of 4-methylisoquinoline with reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) under standard electrophilic aromatic substitution conditions is unlikely to yield the desired 1,3-dibromo product with high selectivity. thieme-connect.com

A more plausible strategy involves modifying the electronic properties of the heterocyclic ring. One common approach is the conversion of the isoquinoline to its corresponding N-oxide or, more effectively, to a 1-isoquinolone (isocarbostyril) derivative. The isoquinolone tautomer has a different electronic distribution, which can facilitate halogenation at the C3 and C4 positions. Subsequent chemical manipulation can then be used to install a bromine at C1 and restore the isoquinoline core.

| Reagent | Typical Conditions | Common Regioselectivity on Isoquinoline |

| NBS / H₂SO₄ | Concentrated acid | C5-Bromo and C5,C8-Dibromo |

| Br₂ / Lewis Acid | AlCl₃ | C5-Bromo and C5,C8-Dibromo |

| NBS (Radical) | AIBN, heat | Benzylic bromination (if applicable) |

| NBS (Dearomatization) | Boc₂O, then acid | C4-Bromo acs.org |

Modern synthetic chemistry offers powerful tools for site-selective C-H functionalization, which can overcome the limitations of classical electrophilic substitution. Transition-metal-catalyzed C-H bromination represents a promising, albeit less explored, avenue for the synthesis of this compound. acs.org

Catalytic systems based on palladium (Pd), rhodium (Rh), or copper (Cu) can activate specific C-H bonds, often with the aid of a directing group. researchgate.netresearchgate.net For the isoquinoline system, the nitrogen atom itself can act as a directing group to guide the metal catalyst to the adjacent C1 position. Achieving functionalization at the more remote C3 position would likely require a different strategy, possibly involving a removable directing group installed elsewhere on the molecule. While a one-pot 1,3-dibromination via this method is challenging, a sequential, directed C-H activation approach could provide a viable, regioselective route to the target compound.

Diazotization-Mediated Bromine Introduction (e.g., Sandmeyer-type reactions)

The introduction of a bromine atom onto an aromatic ring, such as isoquinoline, can be effectively achieved through diazotization of an amino group, followed by a substitution reaction, famously known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This method is a cornerstone of aromatic chemistry, enabling substitution patterns that are often not feasible through direct electrophilic substitution. organic-chemistry.org

The process begins with the conversion of a primary aromatic amine (an aminoisoquinoline in this context) into a diazonium salt. This is typically accomplished by treating the amine with nitrous acid, which is often generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid at low temperatures (around 0°C) to ensure the stability of the diazonium salt intermediate. google.com

Once the diazonium salt is formed, the diazo group (-N₂⁺) can be replaced by a bromide atom. In the classic Sandmeyer reaction, this is achieved by introducing a copper(I) bromide (CuBr) catalyst. wikipedia.orgnih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. A one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas, along with a copper(II) species. The aryl radical then reacts with the bromide from the copper(II) bromide to form the final aryl bromide product, regenerating the copper(I) catalyst in the process. wikipedia.org

Modified Sandmeyer reactions have been developed to simplify the procedure. For instance, organic nitrite esters like tert-butyl nitrite can be used in an organic solvent as a mild, in situ diazotizing agent, allowing for a one-pot reaction with cuprous bromide as the brominating agent. google.com While the Sandmeyer reaction is a powerful tool, its success can be influenced by the position and nature of other substituents on the aromatic ring. google.com For isoquinoline synthesis, diazotization of isoquinolinamines is a known method for introducing halogens. thieme-connect.de

Oxidative Bromination Reactions (e.g., employing Dess–Martin Periodinane or N-halo reagents)

Oxidative bromination offers an alternative pathway for the introduction of bromine atoms onto the isoquinoline scaffold. These methods involve an oxidant that facilitates the bromination process, often under milder conditions than traditional electrophilic bromination.

Dess–Martin Periodinane (DMP): Dess–Martin periodinane (DMP) is a hypervalent iodine reagent primarily known as a mild and selective oxidant for converting primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgcommonorganicchemistry.com However, its utility extends to other oxidative transformations. In combination with a bromine source, DMP can facilitate bromination reactions. For instance, the combination of DMP and potassium bromide (KBr) can be used for the oxidative aromatization of 1,4-dihydropyridines, which involves a bromination step. researchgate.net The reaction is believed to proceed through an in situ generated acetyl hypobromite species. researchgate.net While direct bromination of the isoquinoline core using DMP is less commonly cited for simple substitution, DMP has been used in oxidative coupling reactions of isoquinolines with benzyl bromide to form isoquinoline-1,3-dione derivatives. mdpi.com This demonstrates the reactivity of the isoquinoline ring system under DMP-mediated oxidative conditions.

N-Halo Reagents: N-halo reagents, particularly N-Bromosuccinimide (NBS), are widely used for electrophilic bromination of aromatic and heteroaromatic compounds. The bromination of isoquinolines can be highly sensitive to reaction conditions, including the choice of brominating agent and the acid medium. researchgate.net Regioselective monobromination of isoquinoline at the 5-position can be achieved using NBS in concentrated sulfuric acid (H₂SO₄). researchgate.net The strong acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the benzenoid ring. The precise control of temperature, acid, and concentration is crucial for achieving high selectivity. researchgate.net Other N-halo reagents and conditions can also be employed for the halogenation of various heterocyclic systems. researchgate.net

Below is a table summarizing typical reagents for these bromination methods.

| Method | Key Reagents | Typical Conditions | Notes |

| Sandmeyer Reaction | 1. NaNO₂, H⁺2. CuBr | Low temperature (0-5°C) | Starts from an amino-substituted isoquinoline. wikipedia.orggoogle.com |

| Oxidative Bromination | Dess-Martin Periodinane (DMP), KBr | Neutral, room temperature | DMP is potentially explosive and costly for industrial scale. commonorganicchemistry.comresearchgate.net |

| N-Halo Reagent | N-Bromosuccinimide (NBS), H₂SO₄ | Varies; often in strong acid | Regioselectivity is highly dependent on conditions. researchgate.net |

Advanced Synthetic Strategies for Multi-Substituted Isoquinolines

The synthesis of complex, multi-substituted isoquinolines like this compound often requires more sophisticated approaches than simple, direct substitution on the parent heterocycle. Advanced strategies are employed to control regiochemistry and build molecular complexity efficiently.

Sequential Functionalization and Orthogonal Protecting Group Chemistry

Sequential functionalization is a strategy where substituents are introduced onto a molecular scaffold in a stepwise manner. This approach is fundamental for constructing highly substituted molecules with precise control over the substitution pattern. acs.org A key challenge in this strategy is preventing unwanted reactions at other functional groups within the molecule. This is where protecting group chemistry becomes essential. bham.ac.uk

Orthogonal protecting groups are a critical element of this strategy. fiveable.me They are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. jocpr.com For example, one protecting group might be removed under acidic conditions, while another is stable to acid but can be cleaved by hydrogenation. This allows for the selective "unmasking" of a specific functional group at a desired stage of the synthesis, enabling its modification without disturbing the rest of the molecule. fiveable.me

In the context of isoquinoline synthesis, an orthogonal strategy might involve protecting a hydroxyl group as a silyl ether and an amino group with a Boc group. The silyl ether can be selectively removed with fluoride ions, while the Boc group is removed with acid, allowing for sequential reactions at these two different sites. jocpr.com This level of control is indispensable for the total synthesis of complex natural products and other intricate molecular targets. bham.ac.uk

Convergent Synthesis Approaches

A convergent synthesis is a strategy that involves preparing different fragments of a target molecule separately and then combining them at a later stage to form the final product. harvard.edu This approach stands in contrast to a linear synthesis, where the molecule is built step-by-step in a single sequence.

Convergent syntheses offer several advantages:

Flexibility: This approach allows for the synthesis of various analogs by simply modifying one of the fragments before the coupling step. harvard.edu

Easier Purification: Intermediates are smaller and often easier to purify than the larger, more complex intermediates found in the later stages of a long linear synthesis.

For multi-substituted isoquinolines, a convergent approach might involve synthesizing a substituted o-tolualdehyde derivative and a separate nitrile component. These two fragments can then be condensed to rapidly construct the highly substituted isoquinoline core in a single operation. harvard.edunih.gov This method allows for the assembly of multiple components, leading to extraordinary structural versatility. harvard.edu

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is a crucial process in chemical synthesis to maximize the yield of the desired product and to ensure high selectivity. researchgate.net Selectivity can refer to chemoselectivity (differentiating between functional groups), regioselectivity (controlling the position of a reaction), and stereoselectivity (controlling the spatial arrangement of atoms).

For the synthesis of substituted isoquinolines, several parameters are typically optimized:

Catalyst: In metal-catalyzed reactions, the choice of metal (e.g., palladium, copper, rhodium) and the associated ligands can dramatically influence the outcome. organic-chemistry.org

Solvent: The polarity and coordinating ability of the solvent can affect reaction rates and selectivity. For example, solvent screening might show one solvent to be superior for a particular cyclization reaction. thieme-connect.de

Temperature: Reaction temperature has a significant effect on reaction rates and can also influence the product distribution between kinetically and thermodynamically favored products. thieme-connect.de

Reagents and Additives: The concentration and ratio of reagents, as well as the presence of additives like bases or acids, can be fine-tuned to improve performance. Adding a specific acid, for instance, might promote the formation of a desired product over an unwanted side product. researchgate.net

An example of optimization is shown in the table below, illustrating how changing the solvent and temperature can impact the yield of a hypothetical isoquinoline synthesis. thieme-connect.de

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 80 | 45 |

| 2 | Dioxane | 80 | 62 |

| 3 | DMF | 80 | 75 |

| 4 | DMF | 60 | 88 |

| 5 | DMF | 100 | 71 |

This systematic optimization is essential for developing robust and efficient synthetic routes, particularly for complex and valuable molecules like functionalized isoquinolines. acs.orgthieme-connect.de

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (ratio of protons). For 1,3-Dibromo-4-methylisoquinoline, one would expect to observe signals corresponding to the aromatic protons on the benzene (B151609) ring portion of the isoquinoline (B145761) core and a distinct singlet for the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the positions of the bromine and methyl substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic-H | 7.5 - 8.5 | m (multiplet) | 4H |

| Methyl-H | ~2.5 | s (singlet) | 3H |

Note: This table is predictive and not based on experimental data.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the nine carbons of the isoquinoline core and the one carbon of the methyl group. The carbons attached to the bromine atoms (C1 and C3) would exhibit characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | 115 - 125 |

| Aromatic C | 120 - 140 |

| Aromatic Quaternary C | 125 - 150 |

| Methyl C | ~20 |

Note: This table is predictive and not based on experimental data.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential. researchgate.net

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, helping to identify adjacent protons within the aromatic ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity around quaternary carbons and confirming the substitution pattern. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can help in confirming the structure, although it is generally more critical for determining stereochemistry in more complex molecules. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

HRMS would be used to determine the exact mass of the molecular ion with high precision. This would allow for the unambiguous confirmation of the molecular formula, C₁₀H₇Br₂N, by comparing the measured mass to the calculated mass. The isotopic pattern of the molecular ion would also be characteristic, showing the presence of two bromine atoms (with their natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 301.9025 | Not Available |

Note: The calculated m/z is for the most abundant isotopes.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching from the aromatic and heterocyclic rings, and C-Br stretching vibrations.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Methyl C-H stretch | 2850 - 2960 |

| C=C / C=N stretch | 1500 - 1650 |

| C-Br stretch | 500 - 650 |

Note: This table is predictive and not based on experimental data.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would confirm the atomic connectivity, bond lengths, bond angles, and planarity of the isoquinoline ring system. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of conjugated systems. In the context of this compound, UV-Vis spectroscopy provides critical insights into the electronic transitions within the molecule, which are intrinsically linked to its extended π-electron system. The absorption of UV or visible light excites electrons from a lower energy molecular orbital (typically a bonding π orbital or a non-bonding n orbital) to a higher energy anti-bonding orbital (π*).

The core of the molecule is the isoquinoline ring system, a bicyclic aromatic heterocycle that acts as the primary chromophore. The electronic spectrum of the parent isoquinoline molecule is well-characterized and serves as a fundamental baseline for understanding its substituted derivatives. oup.com The spectrum is dominated by high-intensity absorptions resulting from π → π* transitions, which are characteristic of aromatic systems. epa.govrsc.org The presence of the nitrogen atom also introduces the possibility of n → π* transitions, involving the excitation of an electron from one of nitrogen's non-bonding lone pair orbitals to an anti-bonding π* orbital. These n → π* transitions are typically much weaker in intensity than π → π* transitions and can sometimes be obscured by them. rsc.org

The UV spectrum of the parent isoquinoline shows distinct absorption bands. nist.gov The introduction of substituents onto this chromophore—specifically two bromine atoms at positions 1 and 3, and a methyl group at position 4—alters the electronic properties and, consequently, the absorption spectrum. These substituent groups are known as auxochromes, which modify the wavelength (λmax) and intensity (εmax) of the absorption of the chromophore.

The bromine and methyl substituents in this compound are expected to induce a bathochromic shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted isoquinoline. This phenomenon is attributable to the electronic effects of the substituents on the conjugated π-system. shimadzu.com

Bromo Groups (-Br): Halogens like bromine exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+M). The resonance effect, which involves the delocalization of a lone pair of electrons from the bromine atom into the aromatic π-system, typically dominates in UV-Vis spectroscopy. This extension of the conjugated system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in the absorption of lower-energy (longer wavelength) light. cdnsciencepub.comnih.gov

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect (+I). This hyperconjugative effect also contributes to a small bathochromic shift. biointerfaceresearch.com

The cumulative effect of two bromo groups and one methyl group is anticipated to significantly perturb the electronic structure of the isoquinoline core, leading to a noticeable red shift in its UV-Vis spectrum. The π → π* transitions are most affected, and their absorption bands in this compound will appear at longer wavelengths than those observed for the parent isoquinoline molecule.

Data Tables

The following tables summarize the characteristic UV-Vis absorption data for the parent compound, isoquinoline, and the predicted spectral characteristics for this compound based on established principles of substituent effects.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |

|---|---|---|---|---|

| Cyclohexane | 317 | 3981 | π → π | nist.gov |

| Cyclohexane | 266 | 5012 | π → π | nist.gov |

| Cyclohexane | 217 | 100000 | π → π* | nist.gov |

| Transition Type | Predicted λmax Shift | Rationale |

|---|---|---|

| π → π* (Band I) | Bathochromic Shift (> 317 nm) | Combined +M effect of two bromo groups and +I effect of the methyl group extending the π-conjugation. |

| π → π* (Band II) | Bathochromic Shift (> 266 nm) | Perturbation of the π-electron system by electron-donating substituents. |

Reactivity and Chemical Transformations of 1,3 Dibromo 4 Methylisoquinoline

Reactivity of Bromine Substituents

The two bromine atoms attached to the isoquinoline (B145761) core are the primary sites for a variety of chemical modifications, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. The electronic environment of the isoquinoline ring renders the C1 and C3 positions susceptible to different types of transformations. Generally, the C1 position is more reactive towards nucleophilic attack due to its direct proximity to the electron-withdrawing ring nitrogen.

Nucleophilic Aromatic Substitution Reactions (e.g., with nitrogen, oxygen, sulfur, or carbon nucleophiles)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org In 1,3-Dibromo-4-methylisoquinoline, the heterocyclic nitrogen atom acts as a powerful electron-withdrawing feature, activating the halide positions for substitution. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org

The general mechanism involves the attack of a nucleophile on the carbon atom bearing a bromine atom, leading to the formation of a resonance-stabilized anionic intermediate. youtube.com Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. youtube.com The rate of these reactions is significantly influenced by the strength of the electron-withdrawing groups; the more electron-deficient the aromatic ring, the faster the reaction. youtube.com

The regioselectivity of the substitution is an important consideration. The C1 position is generally more activated towards nucleophilic attack than the C3 position due to the greater delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom. This allows for selective monosubstitution at C1 by carefully controlling reaction conditions.

A wide range of nucleophiles can be employed in these reactions, leading to diverse product classes.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile Type | Example Reagent | Product Functional Group |

|---|---|---|

| Nitrogen | Ammonia, Primary/Secondary Amines | -NH2, -NHR, -NR2 |

| Oxygen | Sodium Methoxide, Sodium Phenoxide | -OCH3, -OAr |

| Sulfur | Sodium Thiophenoxide | -SAr |

| Carbon | Grignard Reagents, Organolithiums | -R, -Ar |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille) for C-C, C-N, C-O, C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with broad applications in pharmaceutical and materials science. researchgate.netnih.gov Aryl bromides are excellent substrates for these transformations. The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

This compound can readily participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the C1 and C3 positions. The differential reactivity of the two bromine atoms can often be exploited to achieve selective or sequential couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-isoquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C-C bonds. researchgate.net

Sonogashira Coupling: This reaction couples the bromo-isoquinoline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for synthesizing aryl-alkynes. researchgate.net

Heck Reaction: The Heck reaction forms a C-C bond by coupling the bromo-isoquinoline with an alkene in the presence of a palladium catalyst and a base.

Stille Coupling: This reaction involves the coupling of the bromo-isoquinoline with an organotin compound, catalyzed by palladium.

These reactions provide access to a vast range of substituted isoquinolines, which are important scaffolds in drug discovery. mdpi.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)2) | C-C | Pd(PPh3)4, Base (e.g., K2CO3) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp2-sp) | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) |

| Heck | Alkene (e.g., H2C=CHR) | C-C (sp2-sp2) | Pd(OAc)2, Ligand (e.g., PPh3), Base |

| Stille | Organostannane (e.g., R-SnBu3) | C-C | Pd(PPh3)4 |

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org This transformation is most commonly achieved using organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. tcnj.edu The reaction is typically fast and kinetically controlled, with the rate following the trend I > Br > Cl. wikipedia.org

Treating this compound with an alkyllithium reagent would result in the exchange of a bromine atom for a lithium atom, generating a highly reactive lithiated isoquinoline intermediate. The regioselectivity of this exchange is influenced by both electronic and steric factors, with the C1 position often being more susceptible to exchange.

The resulting organolithium species is a potent nucleophile and can be trapped with a variety of electrophiles to introduce new functional groups onto the isoquinoline ring. This two-step sequence provides a powerful method for C-C and C-heteroatom bond formation.

Table 3: Metal-Halogen Exchange and Electrophilic Quenching

| Step | Description | General Reaction |

|---|---|---|

| 1. Exchange | Reaction with an organolithium reagent to replace a bromine atom with lithium. | Iso-Br + R-Li → Iso-Li + R-Br |

| 2. Quenching | The lithiated intermediate reacts with an electrophile (E+). | Iso-Li + E+ → Iso-E |

Potential Electrophiles (E+) and Resulting Products:

| Electrophile | Reagent Example | Product Functional Group |

|---|---|---|

| Aldehydes/Ketones | Benzaldehyde | Secondary/Tertiary Alcohol |

| Carbon Dioxide | CO2 (dry ice) | Carboxylic Acid |

| Alkyl Halides | Methyl Iodide | Alkyl Group |

| Esters | Ethyl Chloroformate | Ester |

Reactivity of the Methyl Group at C4

The methyl group at the C4 position is not an inert substituent. Its position adjacent to the aromatic isoquinoline ring system renders its C-H bonds "benzylic" in character, making them susceptible to a range of functionalization reactions.

Benzylic Functionalization (e.g., oxidation, halogenation, radical reactions)

The benzylic C-H bonds of the C4-methyl group are weaker than typical alkyl C-H bonds and are activated towards oxidation, halogenation, and radical processes. This reactivity allows for the conversion of the methyl group into other valuable functional groups.

Oxidation: The methyl group can be oxidized to various oxidation states. Strong oxidizing agents like potassium permanganate (KMnO4) can convert it to a carboxylic acid (4-isoquinolinecarboxylic acid derivative). Milder or more selective reagents, such as selenium dioxide (SeO2), can lead to the corresponding aldehyde (4-formylisoquinoline derivative). Benzylic C-H oxidation is a fundamental transformation in organic synthesis. mdpi.com

Halogenation: Radical halogenating agents, most commonly N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light, can selectively halogenate the benzylic position to yield a 4-(bromomethyl)isoquinoline derivative. This product is a versatile intermediate for further nucleophilic substitution reactions.

Radical Reactions: The benzylic protons can be abstracted to form a resonance-stabilized radical, which can then participate in various radical-mediated C-C bond-forming reactions.

Table 4: Benzylic Functionalization of the C4-Methyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO4 | Carboxylic Acid (-COOH) |

| SeO2 | Aldehyde (-CHO) | |

| Halogenation | NBS, Radical Initiator | Bromomethyl (-CH2Br) |

Condensation Reactions Involving the Alpha-Protons

A condensation reaction is a type of chemical reaction where two molecules combine to form a larger molecule, typically with the loss of a small molecule like water. wikipedia.org The alpha-protons of the C4-methyl group in this compound are acidic due to the resonance stabilization of the resulting carbanion (conjugate base) by the electron-withdrawing isoquinoline ring system. This acidity allows the methyl group to act as a nucleophile in condensation reactions.

Under basic or acidic conditions, the deprotonated methyl group can react with carbonyl compounds, such as aldehydes and ketones, in a manner analogous to the aldol or Knoevenagel condensation. cas.cz This reaction typically results in the formation of a new C=C double bond, yielding a 4-vinylisoquinoline derivative. This provides a straightforward method for elongating the carbon chain at the C4 position and introducing new functionalities. The reactivity of methyl groups on N-heterocycles is a well-established principle for synthesis. researchgate.netmdpi.com

Table 5: Condensation Reactions of the C4-Methyl Group

| Carbonyl Partner | Conditions | Product Type |

|---|---|---|

| Benzaldehyde | Base (e.g., NaOH) or Acid | 4-(2-phenylvinyl)isoquinoline derivative |

| Acetone | Base (e.g., LDA) | 4-(prop-1-en-2-yl)isoquinoline derivative |

| Dimethylformamide dimethyl acetal (DMF-DMA) | Heat | 4-(2-(dimethylamino)vinyl)isoquinoline derivative |

Electrophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is a complex process. The pyridine (B92270) moiety is inherently electron-deficient and is strongly deactivated towards electrophilic attack, particularly under the acidic conditions often required for these reactions, which protonate the nitrogen atom to form an even more deactivated isoquinolinium ion. shahucollegelatur.org.iniust.ac.ir Consequently, substitution almost exclusively occurs on the carbocyclic (benzene) ring, primarily at the C5 and C8 positions. shahucollegelatur.org.inresearchgate.net

The substituents on the pyridine ring of this compound—two deactivating bromo groups and a weakly activating methyl group—primarily exert an electronic influence on the adjacent benzene (B151609) ring rather than directly participating in substitution.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. semanticscholar.orgunblog.frbaranlab.org The DMG, typically a Lewis basic functional group, coordinates to the lithium cation, facilitating the deprotonation at the adjacent position. baranlab.org

In the case of this compound, the application of classical DoM strategies is not straightforward. The molecule lacks a conventional and potent DMG. The key functional groups present are:

Isoquinoline Nitrogen: While a Lewis basic site, the nitrogen atom in pyridine and isoquinoline is generally a poor DMG for lithiation on the adjacent carbocyclic ring. semanticscholar.org

Bromo Groups: Halogens are not typically effective DMGs.

Methyl Group: A simple alkyl group does not function as a DMG.

Therefore, direct ortho-metalation on the benzene ring (at C5 or C8) is unlikely to be efficient without the prior installation of a suitable DMG on this ring. Alternative strategies, such as halogen-metal exchange at the C1 or C3 positions, would be more probable upon treatment with alkyllithium reagents, but this falls outside the scope of DoM for C-H activation.

These classic electrophilic aromatic substitution reactions are typically performed in strong acidic media. Under these conditions, the isoquinoline nitrogen is protonated, further deactivating the entire heterocyclic system towards electrophilic attack. Substitution, therefore, is directed to the less deactivated benzene ring.

Nitration: The nitration of isoquinoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. orgsyn.org For this compound, the reaction is predicted to proceed similarly, with the electrophile (NO₂⁺) attacking the benzene ring. The primary sites of attack remain C5 and C8.

Sulfonation: Sulfonation of aromatic rings is achieved with fuming sulfuric acid (H₂SO₄/SO₃) and is generally a reversible process. masterorganicchemistry.comlibretexts.org The electrophile, SO₃, will attack the benzene portion of the isoquinoline core. As with nitration, substitution is expected to occur at the C5 and C8 positions.

Additional Halogenation: Bromination of isoquinoline in strong acid with reagents like N-Bromosuccinimide (NBS) has been shown to be highly regioselective for the C5 position. researchgate.netgoogle.com Further bromination can lead to 5,8-dibromoisoquinoline. researchgate.net For this compound, additional halogenation would introduce a third bromine atom onto the benzene ring, most likely at the C5 or C8 position.

The table below summarizes the predicted outcomes for these electrophilic substitution reactions.

| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,3-Dibromo-4-methyl-5-nitroisoquinoline and 1,3-Dibromo-4-methyl-8-nitroisoquinoline | Electrophilic attack on the least deactivated carbocyclic ring at the α-positions (C5/C8). orgsyn.org |

| Sulfonation | H₂SO₄, SO₃ | This compound-5-sulfonic acid and this compound-8-sulfonic acid | Reaction occurs on the benzene ring, analogous to nitration. masterorganicchemistry.com |

| Bromination | Br₂, AlCl₃ or NBS, H₂SO₄ | 1,3,5-Tribromo-4-methylisoquinoline | Halogenation of the isoquinoline core is known to favor the C5 position. researchgate.netacs.org |

Formation of Coordination Complexes with Transition Metals

The nitrogen atom at the N2 position of the isoquinoline ring possesses a lone pair of electrons, making it a Lewis basic site. This allows this compound to act as a ligand in the formation of coordination complexes with various transition metals. Isoquinoline alkaloids have been shown to interact with and chelate transition metals such as iron and copper. nih.govnih.gov

This compound is expected to function primarily as a monodentate ligand, coordinating to a metal center through its nitrogen atom. The steric hindrance from the adjacent bromo group at C1 and the methyl group at C4 may influence the stability and geometry of the resulting metal complexes.

While the bromo substituents at C1 and C3 also have lone pairs, they are generally poor coordinating atoms for most transition metals in this context, and coordination through the nitrogen atom is overwhelmingly favored. The formation of such complexes can alter the electronic properties and reactivity of the isoquinoline ring system.

Computational and Theoretical Investigations of 1,3 Dibromo 4 Methylisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the behavior of molecules. These calculations solve the Schrödinger equation for a given system, yielding information about its energy and electronic properties. For a molecule such as 1,3-Dibromo-4-methylisoquinoline, these methods can elucidate the effects of the bromo and methyl substituents on the isoquinoline (B145761) core.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. stackexchange.com Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. This approach is well-suited for studying the electronic structure, molecular geometry, and energetics of organic molecules like this compound.

DFT calculations can predict the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the isoquinoline ring system and the orientation of the methyl group would be of particular interest. The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be determined. nih.gov The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and electronic excitation properties. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov

Table 1: Predicted Molecular Geometry of this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C1-Br | 1.895 |

| C3-Br | 1.889 |

| C4-C10 | 1.432 |

| C4-C5 | 1.418 |

| N2-C1 | 1.321 |

| N2-C3 | 1.380 |

| C4-CH3 | 1.510 |

| Bond Angles (°) ** | |

| N2-C1-C9 | 123.5 |

| C1-N2-C3 | 117.8 |

| N2-C3-C4 | 121.9 |

| Br-C1-N2 | 115.2 |

| Br-C3-C4 | 118.7 |

| Dihedral Angles (°) ** | |

| C1-N2-C3-C4 | -0.5 |

| Br-C1-N2-C3 | 179.8 |

| H(CH3)-C(CH3)-C4-C3 | 60.2 |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. stackexchange.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy, often considered the "gold standard" in computational chemistry. researchgate.netrsc.org However, their high computational cost typically limits their application to smaller molecules.

For this compound, high-accuracy ab initio calculations could be used to benchmark the results from more cost-effective DFT methods. For instance, comparing the energetic ordering of different conformers or the activation energies of potential reactions calculated by both DFT and a high-level ab initio method like CCSD(T) would provide confidence in the DFT results for larger, related systems. rsc.org

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. By calculating the magnetic shielding around each nucleus, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, the calculation of the second derivatives of the energy with respect to atomic displacements allows for the prediction of vibrational frequencies observed in Infrared (IR) spectroscopy.

For this compound, predicted ¹H and ¹³C NMR chemical shifts would be crucial for confirming its structure. The calculations would show the influence of the electron-withdrawing bromine atoms and the electron-donating methyl group on the chemical shifts of the protons and carbons in the isoquinoline ring. Likewise, predicted IR spectra would show characteristic vibrational modes, such as C-Br stretches, C-H stretches of the methyl group and the aromatic ring, and the vibrations of the isoquinoline core.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (relative to TMS)

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 125.8 |

| C3 | 118.5 |

| C4 | 135.2 |

| C4a | 129.7 |

| C5 | 128.9 |

| C6 | 130.4 |

| C7 | 127.6 |

| C8 | 126.3 |

| C8a | 145.1 |

| CH3 | 23.4 |

Reaction Mechanism Studies

Theoretical calculations are instrumental in elucidating the detailed pathways of chemical reactions, providing insights into the transition states and intermediates that are often transient and difficult to observe experimentally.

To understand the kinetics of a reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined, which is a key factor in the reaction rate. For complex reactions, multiple competing pathways can be evaluated to predict the most likely reaction mechanism.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. Studying the effect of different solvents on the stability of reactants, intermediates, and transition states can help in optimizing reaction conditions. For reactions involving charged or highly polar species, solvent effects are particularly pronounced and their inclusion in the calculations is crucial for obtaining accurate results. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state, or crystal packing, is governed by a complex interplay of intermolecular forces. For this compound, the presence of halogen atoms, an aromatic system, and a methyl group suggests that a variety of non-covalent interactions will dictate its supramolecular assembly. While specific crystallographic data for this compound is not publicly available, theoretical methods allow for a detailed prediction of these interactions.

The bromine atoms at positions 1 and 3 are the most prominent features influencing the intermolecular interactions of this compound. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov

In this compound, both bromine atoms can act as halogen bond donors. The primary halogen bond acceptor would likely be the lone pair of the nitrogen atom in a neighboring molecule, leading to the formation of C−Br···N interactions. researchgate.net These interactions are significant in directing crystal packing and can lead to the formation of well-defined supramolecular chains or networks. nih.gov Additionally, weaker C−Br···Br interactions, known as Type II halogen bonds, may also be present, further stabilizing the crystal lattice.

Beyond halogen bonding, several other non-covalent forces are expected to play a crucial role:

π-π Stacking: The planar aromatic isoquinoline rings can stack on top of each other, a common feature in aromatic compounds that contributes significantly to crystal stability.

C-H···π Interactions: The hydrogen atoms of the methyl group can interact with the electron-rich π-system of an adjacent isoquinoline ring.

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Importance |

| Halogen Bond | C1-Br / C3-Br | N (of another molecule) | High |

| Halogen Bond | C1-Br / C3-Br | Br (of another molecule) | Moderate |

| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | High |

| C-H···π | Methyl Group C-H | Isoquinoline Ring | Moderate |

| Van der Waals | All atoms | All atoms | High (Collective) |

Table 2: Hypothetical Halogen Bond Parameters Based on Similar Structures

| Interaction | Typical Distance (Å) | Typical Angle (C-Br···Acceptor) (°) |

| C-Br···N | 2.90 - 3.20 | 160 - 180 |

| C-Br···Br | 3.30 - 3.60 | 150 - 170 |

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules in various environments. mdpi.com For this compound, MD simulations can provide insights into its conformational dynamics, solvation properties, and the stability of its aggregates in solution.

A typical MD simulation protocol for this molecule would involve:

System Setup: A single molecule or a cluster of molecules would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent, to mimic different experimental conditions.

Force Field Selection: A classical force field, such as AMBER, CHARMM, or OPLS, would be chosen to describe the potential energy of the system. These force fields use a set of parameters to define bond lengths, angles, dihedrals, and non-bonded interactions. mdpi.com

Simulation Execution: The simulation would be run for a duration of nanoseconds to microseconds, solving Newton's equations of motion for each atom at each time step. This generates a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis: The resulting trajectory can be analyzed to extract a wealth of information. This includes the flexibility of the molecule, the radial distribution functions of solvent molecules around specific sites (like the bromine and nitrogen atoms), and the dynamics of intermolecular hydrogen or halogen bonds in solution. Such simulations have been effectively used to understand the stability of ligand-protein complexes involving other isoquinoline derivatives. nih.govresearchgate.net

By simulating the behavior of this compound, researchers can understand its aggregation tendencies in solution and the dynamic nature of the non-covalent interactions that govern its self-assembly.

Structure-Reactivity Relationship Studies

The reactivity of the isoquinoline ring is significantly influenced by its substituents. Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) models, are often employed to understand and predict the chemical behavior of substituted heterocycles. japsonline.comnih.gov The electronic properties of the bromine atoms and the methyl group in this compound create a distinct reactivity profile.

Effect of the Nitrogen Atom: The nitrogen atom is electronegative and withdraws electron density from the pyridine (B92270) ring, making it less reactive towards electrophilic substitution compared to the benzene (B151609) ring. Conversely, it activates the pyridine ring, particularly at positions C1 and C3, for nucleophilic attack. shahucollegelatur.org.inquora.com

Effect of Bromine Substituents: The two bromine atoms are strongly electron-withdrawing via the inductive effect (-I). This greatly enhances the electrophilicity of the carbon atoms to which they are attached (C1 and C3). Consequently, the C1 position, already activated by the nitrogen, becomes a prime target for nucleophilic substitution, a characteristic reaction for isoquinolines. quora.com The bromine at C3 further deactivates the pyridine ring towards electrophiles.

Effect of the Methyl Group: The methyl group at C4 is electron-donating through an inductive effect (+I) and hyperconjugation. This effect increases the electron density in the adjacent benzene ring, activating it for electrophilic aromatic substitution. The directing effect of the methyl group, combined with the inherent reactivity of the isoquinoline system, would favor electrophilic attack at positions 5 and 8. shahucollegelatur.org.in

Table 3: Predicted Influence of Substituents on the Reactivity of this compound

| Position | Type of Reaction | Predicted Reactivity | Influencing Factors |

| C1 | Nucleophilic Substitution | High | Activation by N; Strong activation by C1-Br |

| C3 | Nucleophilic Substitution | Moderate | Activation by N; Activation by C3-Br |

| C5 / C8 | Electrophilic Substitution | High | Activation by C4-CH₃; Benzene ring is inherently more reactive to electrophiles than the pyridine ring |

| C6 / C7 | Electrophilic Substitution | Low | Less activated compared to C5/C8 |

Synthetic Utility and Future Research Directions

1,3-Dibromo-4-methylisoquinoline as a Versatile Building Block in Organic Synthesis

The presence of two chemically distinct carbon-bromine bonds makes this compound a highly valuable precursor for creating diverse and complex molecules. chemistryviews.orgacs.org These reactive sites are amenable to a variety of cross-coupling reactions, allowing for the sequential introduction of different substituents and the construction of elaborate molecular scaffolds. researchgate.netnih.gov

Precursor for Complex Polyheterocyclic Systems

The isoquinoline (B145761) nucleus is a core component of many biologically active natural products and complex heterocyclic structures. nih.gov this compound serves as an excellent starting material for accessing these intricate systems, including fused isoquinoline derivatives and the core structures of lamellarin alkaloids.

Traditional routes to lamellarins, a class of marine alkaloids, have frequently utilized the halogenation of pyrrole (B145914) precursors followed by C-C cross-coupling reactions to build the characteristic pyrrolo[2,1-a]isoquinoline (B1256269) scaffold. nih.gov The dibromo functionality of this compound offers a direct entry point for such coupling strategies. For instance, a Suzuki or Stille coupling at one of the bromo positions could be followed by an intramolecular cyclization or a subsequent intermolecular coupling to construct the fused heterocyclic system. The presence of bromine at both the 1 and 3 positions allows for a stepwise and controlled assembly of the target molecule. mdpi.com

Furthermore, the synthesis of various fused isoquinoline systems, such as isoquinoline-fused triazines and oxadiazinanes, has been achieved from bromine-containing isoquinoline precursors. researchgate.net These methods often involve transition-metal-free cycloaddition reactions, highlighting the versatility of halogenated isoquinolines in constructing polyheterocyclic frameworks. researchgate.net The synthesis of dihydrothieno[2,3-c]isoquinoline derivatives, which are themselves interesting heterocyclic systems, has also been reported starting from functionalized isoquinolines. acs.org

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Fused Heterocycles from this compound

| Cross-Coupling Reaction | Reagent/Catalyst System (Example) | Potential Fused System |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | Phenyl-substituted isoquinolines, precursors to fused systems |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted isoquinolines, intermediates for cyclization |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Ligand, Base | Amino-substituted isoquinolines, precursors for aza-heterocycles |

| Stille Coupling | Organostannane, Palladium catalyst | Aryl/vinyl-substituted isoquinolines for further elaboration |

Scaffold for the Development of Advanced Organic Materials

Isoquinoline and its derivatives are not only important in medicinal chemistry but also show promise as building blocks for advanced organic materials. researchgate.net Their planar aromatic structure and potential for π-π stacking interactions make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netsigmaaldrich.com

The development of luminescent materials based on dihydrothieno[2,3-c]isoquinoline derivatives demonstrates the potential of isoquinoline-based systems in this field. acs.org By strategically modifying the this compound scaffold through cross-coupling reactions, it is possible to tune the electronic and photophysical properties of the resulting molecules. For example, introducing electron-donating or electron-withdrawing groups can alter the HOMO-LUMO energy gap, leading to changes in absorption and emission spectra. The synthesis of pyrimidothienoisoquinolines further expands the range of accessible planar, heteroaromatic systems with potential for materials science applications. acs.org The dibromo nature of the starting material allows for the creation of both symmetrical and unsymmetrical derivatives, providing a high degree of control over the final molecular architecture and its properties. mdpi.com

Exploration of Derivatives as Chemical Probes and Ligands in Academic Research

The ability to readily diversify the this compound core makes it an ideal scaffold for the generation of molecules for academic research, including chemical probes and ligands for studying biological systems.

Design and Synthesis of Compound Libraries for Screening

The creation of compound libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of molecules to identify new hits for therapeutic targets. researchgate.netnih.gov DNA-encoded library technology (DELT) has emerged as a powerful tool for generating vast libraries of small molecules. nih.gov The synthesis of a diverse library of naphthalene (B1677914) sulfonamides from a bromo-naphthalene precursor via palladium-catalyzed cross-coupling reactions serves as a pertinent example of how halogenated aromatic compounds can be utilized for library synthesis. nih.gov

Similarly, this compound is an excellent starting point for combinatorial library synthesis. The two bromine atoms can be sequentially or simultaneously functionalized using a variety of cross-coupling reactions, allowing for the introduction of a wide range of chemical functionalities. This "two-point" diversification strategy can rapidly generate a large number of structurally related yet distinct compounds. For instance, a library could be constructed by reacting the dibromo-isoquinoline with a set of boronic acids at one position, followed by another set of amines or alkynes at the second position, leading to a matrix of novel compounds.

Table 2: Illustrative Scheme for Compound Library Synthesis

| Step | Reaction Type | Reactants | Product |

| 1 | Selective Suzuki Coupling | This compound + R¹-B(OH)₂ | 1-Bromo-3-aryl-4-methylisoquinoline |

| 2 | Buchwald-Hartwig Amination | 1-Bromo-3-aryl-4-methylisoquinoline + R²R³NH | 1-Amino-3-aryl-4-methylisoquinoline Library |

Precursor for Alkaloid Synthesis and Analogues

Isoquinoline alkaloids represent a large and structurally diverse family of natural products, many of which are derived from the amino acid tyrosine. rsc.orgpleiades.online The synthesis of these complex molecules and their analogues is a significant area of research in organic chemistry. nih.gov Halogenated isoquinolines can serve as key intermediates in the synthesis of these natural products. rsc.org

The synthesis of isoquinoline alkaloids often involves the construction of the core isoquinoline ring followed by functionalization. harvard.edu Starting with a pre-functionalized and halogenated core like this compound can streamline the synthesis of certain alkaloids. The bromine atoms provide handles for introducing side chains and other functional groups present in the natural products. For example, a key C-C or C-N bond formation required to complete the synthesis of an alkaloid could be achieved via a cross-coupling reaction at one of the bromo positions. This approach allows for the late-stage diversification of the isoquinoline core, enabling the synthesis of not only the natural product itself but also a range of analogues for structure-activity relationship studies. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. organic-chemistry.orgrsc.org This includes the use of greener solvents, reducing the number of synthetic steps, and avoiding hazardous reagents. The synthesis of isoquinolines and their derivatives is an area where green chemistry principles are being increasingly applied. researchgate.netiau.ir

Recent developments in the synthesis of isoquinolinones, which are closely related to isoquinolines, have demonstrated the use of environmentally friendly solvents like ethanol (B145695) at room temperature, catalyzed by rhodium(III) complexes. chemistryviews.org These methods often have a broad substrate scope and high regioselectivity, and they eliminate the need for stoichiometric external oxidants. chemistryviews.org While a specific green synthesis for this compound has not been detailed, the general strategies developed for other isoquinolines can be applied. This could involve exploring one-pot syntheses to reduce waste and energy consumption, utilizing catalytic methods over stoichiometric reagents, and employing safer solvent systems. For instance, traditional methods for synthesizing isoquinolines like the Bischler-Napieralski or Pictet-Spengler reactions often require harsh conditions, and modern, milder alternatives are continually being sought. organic-chemistry.orgwikipedia.org The development of a sustainable synthesis for this compound would enhance its utility as a building block by providing a more economical and environmentally friendly route to this versatile compound.

Future Prospects in Isoquinoline Functionalization Chemistry

The exploration of polysubstituted isoquinolines is a burgeoning area of research, driven by the quest for novel therapeutic agents and functional materials. While direct research on "this compound" is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in the synthesis of complex molecular architectures. The strategic placement of two bromine atoms at positions C1 and C3, coupled with a methyl group at C4, offers a unique platform for sequential and site-selective functionalization, paving the way for the creation of diverse isoquinoline libraries.

The future of isoquinoline functionalization chemistry, particularly leveraging scaffolds like 1,3-dihalo-substituted isoquinolines, is poised to move towards more efficient, sustainable, and precise synthetic methodologies. The development of novel catalytic systems that can differentiate between the two bromine substituents on the this compound core would be a significant advancement. This would enable programmed, stepwise introduction of different functionalities, thereby maximizing molecular diversity from a single starting material.

Furthermore, the integration of C-H activation strategies in conjunction with the existing halogen functionalities presents an exciting avenue for future research. This dual approach could allow for the direct introduction of substituents at other positions of the isoquinoline ring, complementing the transformations at the carbon-bromine bonds. Such methodologies would offer a more atom-economical and streamlined approach to constructing highly decorated isoquinoline frameworks.

The inherent reactivity of the di-bromo system in this compound makes it an ideal candidate for a variety of cross-coupling reactions. Future research will likely focus on expanding the scope of these reactions to include novel coupling partners, leading to the synthesis of isoquinolines with unprecedented substitution patterns and functionalities. This includes the introduction of complex alkyl groups, fluorinated moieties, and other pharmacophorically relevant groups.

In the realm of medicinal chemistry, the focus will be on utilizing di-halogenated isoquinolines as key intermediates for the synthesis of targeted therapies. nih.govnumberanalytics.com The ability to precisely and variably functionalize the isoquinoline core is crucial for optimizing biological activity and pharmacokinetic properties. nih.gov Future work will likely involve the synthesis of libraries of 1,3-disubstituted-4-methylisoquinolines for high-throughput screening against a range of biological targets, including kinases, proteases, and G-protein coupled receptors. The development of isoquinoline-based compounds for treating emerging diseases and overcoming drug resistance is also a promising direction. numberanalytics.com

The exploration of the photophysical and electronic properties of novel isoquinoline derivatives synthesized from precursors like this compound is another promising frontier. The extended π-systems that can be constructed through cross-coupling reactions may lead to the discovery of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Finally, the development of more sustainable and environmentally friendly synthetic methods will be a continuing trend. numberanalytics.com This includes the use of earth-abundant metal catalysts, solvent-free reaction conditions, and flow chemistry techniques to improve the efficiency and reduce the environmental impact of isoquinoline synthesis and functionalization.

Q & A

Q. What are the established synthetic routes for preparing 1,3-dibromo-4-methylisoquinoline, and what catalytic systems are most effective?

- Methodological Answer : Bromination of 4-methylisoquinoline derivatives typically employs electrophilic substitution. For regioselective dibromination, Lewis acids like Bi(OTf)₃ (bismuth triflate) enhance reactivity under microwave-assisted conditions, as demonstrated in analogous dihydroquinoline syntheses . For example, describes a protocol where Bi(OTf)₃ (5 mol%) and methyl pyruvate in acetonitrile yield crystalline intermediates with 81% efficiency. Bromination steps may require optimization using N-bromosuccinimide (NBS) in dichloromethane at controlled temperatures (0–5°C) to avoid over-bromination.

Q. How can X-ray crystallography and SHELX software be utilized to resolve structural ambiguities in brominated isoquinoline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction remains the gold standard for structural confirmation. SHELXL (part of the SHELX suite) refines atomic coordinates and thermal displacement parameters, particularly for heavy atoms like bromine. For example, reports puckering parameters (e.g., QT = 0.339 Å, θ = 129.2°) for dihydroquinoline derivatives, which are critical for analyzing non-planar ring conformations. Hydrogen bonding networks (e.g., N–H⋯O interactions) can be modeled to validate intermolecular interactions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :